molecular formula C12H19NO4 B6148561 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid CAS No. 1251009-97-8

1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid

Cat. No. B6148561
CAS RN: 1251009-97-8
M. Wt: 241.3
InChI Key:
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Description

“1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.29 . The IUPAC name for this compound is 4-((tert-butoxycarbonyl)amino)spiro[2.3]hexane-1-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(8)6-7(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) . This code provides a detailed description of the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.29 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "2-aminocyclohexanone", "tert-butyl chloroformate", "triethylamine", "hexane-1,6-diamine", "acetic anhydride", "sodium bicarbonate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Protection of the amine group of 2-aminocyclohexanone with tert-butyl chloroformate and triethylamine to form N-tert-butoxycarbonyl-2-aminocyclohexanone", "Reaction of N-tert-butoxycarbonyl-2-aminocyclohexanone with hexane-1,6-diamine in acetic anhydride to form the spirocyclic ring system", "Deprotection of the amine group with sodium bicarbonate in methanol to form 1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid", "Purification of the product by acidification with hydrochloric acid, neutralization with sodium hydroxide, and extraction with diethyl ether" ] }

CAS RN

1251009-97-8

Product Name

1-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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